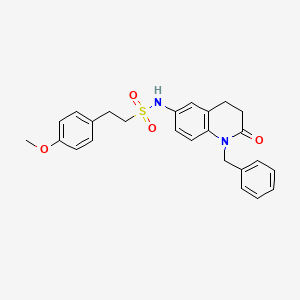

2-氯-N-(2-羟乙基)丙酰胺

货号 B2799980

CAS 编号:

42275-81-0

分子量: 151.59

InChI 键: SQZKNEFDRPEFEW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

2-chloro-N-(2-hydroxyethyl)propanamide, also known as chlorhexidine gluconate, is a disinfectant and antiseptic agent used in various fields of research and industry. It has the molecular formula C5H11NO3 .

Synthesis Analysis

The synthesis of 2-chloro-N-(2-hydroxyethyl)propanamide involves the use of it as a bifunctional initiator in an Atom Transfer Radical Polymerization (ATRP) technique . This enables ATRP of two monomers, differing in activity and polarity, into two stages .Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2-hydroxyethyl)propanamide consists of 19 atoms with a net charge of 0 . The InChI key is GQKLTNAIFDFUDN-UHFFFAOYSA-N .Chemical Reactions Analysis

2-chloro-N-(2-hydroxyethyl)propanamide can participate in various chemical reactions. For instance, it can be used as a bifunctional initiator in the ATRP of two monomers .Physical And Chemical Properties Analysis

2-chloro-N-(2-hydroxyethyl)propanamide has an average mass of 133.146 Da and a mono-isotopic mass of 133.073898 Da .科学研究应用

Smart Polymers and Thermoresponsive Materials

- Application : The resulting block copolymer, Poly(N-isopropylacrylamide)-block-polystyrene (PNIPAM-b-PS) , exhibits thermoresponsive behavior. It undergoes a reversible phase transition (lower critical solution temperature, LCST) in aqueous solutions. At a specific temperature (LCST), the polymer undergoes a sol-gel transition, which has applications in drug delivery, tissue engineering, and responsive coatings .

Drug Delivery Systems

- Application : Researchers have explored using this polymer for controlled drug release. At body temperature, the polymer swells, releasing the encapsulated drug. This property allows for targeted drug delivery and minimizes side effects .

Responsive Hydrogels

- Application : These hydrogels can be used in wound healing, tissue engineering scaffolds, and controlled release systems. The LCST-driven swelling and deswelling behavior respond to changes in temperature or other environmental cues .

Biomedical Imaging

- Application : These labeled compounds serve as imaging agents for biological tissues, cells, or specific cellular components. Their hydroxyl functionality allows for easy conjugation with fluorophores .

Surface Modification and Coatings

- Application : By grafting PNIPAM-b-PS onto surfaces, researchers create switchable coatings. These coatings change properties (e.g., wettability, adhesion) in response to temperature variations. Potential applications include anti-fouling coatings and controlled release surfaces .

Responsive Nanoparticles

- Application : Researchers have used this approach to create thermoresponsive nanoparticles. These particles can encapsulate drugs, imaging agents, or other payloads. The LCST-driven release behavior allows for precise control of cargo delivery .

未来方向

属性

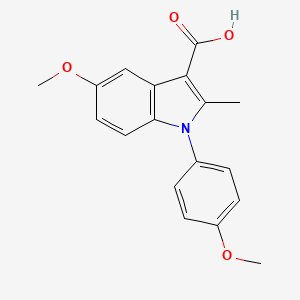

IUPAC Name |

2-chloro-N-(2-hydroxyethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2/c1-4(6)5(9)7-2-3-8/h4,8H,2-3H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZKNEFDRPEFEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-hydroxyethyl)propanamide | |

Synthesis routes and methods

Procedure details

Ethanolamine (13.45 g, 0.22 mol) is added to 21.5 ml (0.2 mol) of 2-chloropropionic acid methylester. The mixture solidifies after standing at room temperature for 60 h. The solid is triturated with ethylacetate, the crystals are filtered off and dried to afford 27.75 g of the title compound as white crystals, mp. 64° C.

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2799898.png)

![6-Phenylmethoxy-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2799899.png)

![1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine](/img/structure/B2799901.png)

![Methyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2799906.png)

![3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride](/img/structure/B2799910.png)

![1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine](/img/structure/B2799912.png)